molecular formula C13H20O8Si B1580824 3-(Tris(acetoxy)silyl)propyl methacrylate CAS No. 51772-85-1

3-(Tris(acetoxy)silyl)propyl methacrylate

Cat. No. B1580824
CAS RN: 51772-85-1
M. Wt: 332.38 g/mol
InChI Key: MLOKHANBEXWBKS-UHFFFAOYSA-N
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Description

3-(Tris(acetoxy)silyl)propyl methacrylate is a chemical compound with the EC number 257-407-3 and CAS number 51772-85-1 . It is used for research and development purposes . It is known to hydrolyze, forming acetic acid .


Molecular Structure Analysis

The molecular formula of 3-(Tris(acetoxy)silyl)propyl methacrylate is C13H20O8Si . The InChI key is BESKSSIEODQWBP-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-(Tris(acetoxy)silyl)propyl methacrylate is known to hydrolyze, forming acetic acid . This property could potentially lead to corrosive effects in repeated dose toxicity studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Tris(acetoxy)silyl)propyl methacrylate include a density of 1.16 , a boiling point of 356.0±25.0 °C , and a vapor pressure of 0-0.009Pa at 25℃ . It is soluble in water at a concentration of 1000g/L at 20℃ .

Scientific Research Applications

Surface Tension Monitoring and Emulsion Stabilization

3-(Tris(acetoxy)silyl)propyl methacrylate hydrolyzes when in contact with water, forming surface-active molecules. The formation and adsorption of these molecules at the water/air interface lead to a decrease in surface tension. This phenomenon can be used as a sensor to monitor the hydrolysis process and understand the role of these molecules in emulsion formation and stabilization. Auto-oscillations of surface tension have been observed, which are connected to complex flows in the aqueous phase. The reaction kinetics and surface tension can be controlled by adjusting the pH of the aqueous phase or by gentle stirring to prevent auto-oscillations, allowing quantitative monitoring of the reaction rate (Tleuova et al., 2016).

Propagation Rate Coefficient and Polymerization

The free radical propagation rate coefficient of 3-(Tris(acetoxy)silyl)propyl methacrylate has been measured, providing insights into its polymerization kinetics. The activation energy and pre-exponential factor have been determined, offering valuable data for understanding the polymerization process of this compound. Additionally, molecular weight–intrinsic viscosity distributions have been measured, yielding Mark–Houwink–Kuhn–Sakurada (MHKS) constants, crucial for polymer science applications (Muratore et al., 2000).

Molecular Imprinting and Analytical Chemistry

3-(Tris(acetoxy)silyl)propyl methacrylate has been used in molecular imprinting for open-tubular capillary electrochromatography. It served as a cross-linking monomer in the preparation of molecular imprinted inorganic-organic hybrid polymers by in situ polymerization. This application highlights its importance in creating highly selective and sensitive analytical methods for separating and identifying compounds, such as propranolol enantiomers (Chen et al., 2017).

Anionic Living Polymerization

3-(Tris(acetoxy)silyl)propyl methacrylate has been utilized in anionic living polymerization, allowing for the preparation of well-defined block copolymers. The use of specific initiators at controlled temperatures has shown to be effective in yielding polymers with desired properties, showcasing the versatility of this compound in tailor-made polymer synthesis (Ozaki et al., 1992).

Safety And Hazards

3-(Tris(acetoxy)silyl)propyl methacrylate is known to cause skin irritation and serious eye damage . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . In case of contact, it is recommended to wash with plenty of water .

properties

IUPAC Name

3-triacetyloxysilylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8Si/c1-9(2)13(17)18-7-6-8-22(19-10(3)14,20-11(4)15)21-12(5)16/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOKHANBEXWBKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199700
Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tris(acetoxy)silyl)propyl methacrylate

CAS RN

51772-85-1
Record name 3-[Tris(acetyloxy)silyl]propyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51772-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Tris(acetoxy)silyl)propyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[tris(acetoxy)silyl]propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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